molecular formula C10H6BrN3 B1376427 3-Amino-7-bromoisoquinoline-4-carbonitrile CAS No. 1382847-98-4

3-Amino-7-bromoisoquinoline-4-carbonitrile

Cat. No. B1376427
M. Wt: 248.08 g/mol
InChI Key: QKUAUULRZLRULB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-7-bromoisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C10H6BrN3 . It has a molecular weight of 248.08 g/mol .


Molecular Structure Analysis

The molecular structure of 3-Amino-7-bromoisoquinoline-4-carbonitrile consists of a isoquinoline ring, which is a benzene ring fused to a pyridine ring. It has an amino group (-NH2) attached at the 3rd position, a bromo group (-Br) at the 7th position, and a carbonitrile group (-CN) at the 4th position .


Chemical Reactions Analysis

The specific chemical reactions involving 3-Amino-7-bromoisoquinoline-4-carbonitrile are not provided in the search results. This compound, like many others, can participate in various chemical reactions depending on the conditions and reagents present .

Scientific Research Applications

1. Synthesis of Tetrahydropyrimido[4,5-b]quinoline Derivatives

Research has explored the synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives from compounds like 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile. These derivatives have shown potential antimicrobial activity, highlighting their utility in the development of new antimicrobial agents (Elkholy & Morsy, 2006).

2. Corrosion Inhibition

A computational study on novel quinoline derivatives, including 2-amino-7-hydroxy-4-phenyl-1,4-dihydroquinoline-3-carbonitrile, demonstrated their adsorption and corrosion inhibition properties on iron, suggesting potential applications in protecting metals against corrosion (Erdoğan et al., 2017).

3. Synthesis of Benzo[h]cinnoline Derivatives

The synthesis of new benzo[h]cinnoline derivatives from 3-amino-5-chloro-6-hydroxy-benzo[h]cinnoline-4-carbonitrile has been reported. These derivatives are of interest due to their potential in creating novel chemical compounds with diverse applications (Gomaa, 2003).

4. Antifungal Properties

The synthesis of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogs has been explored, with evaluations showing promising antifungal properties. This research is significant for the development of new antifungal agents (Gholap et al., 2007).

5. Catalyzed Reaction Synthesis

The Cu-catalyzed reaction synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles demonstrates the potential of these compounds in developing novel heterocyclic systems, which can have various pharmaceutical and industrial applications (Kobayashi et al., 2015).

6. Inhibitors of Kinases

Research on 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles indicated their potential as inhibitors of myosin light chain kinase and the epidermal growth factor receptor kinase, suggesting applications in the treatment of various diseases, including cancers (Rode et al., 2011).

Safety And Hazards

This compound is labeled with the signal word “Warning”. It may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing .

Future Directions

The future directions for the use and study of 3-Amino-7-bromoisoquinoline-4-carbonitrile are not specified in the search results. This compound could potentially be used in various chemical reactions and could be a subject of future chemical research .

properties

IUPAC Name

3-amino-7-bromoisoquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3/c11-7-1-2-8-6(3-7)5-14-10(13)9(8)4-12/h1-3,5H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUAUULRZLRULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NC=C2C=C1Br)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60737865
Record name 3-Amino-7-bromoisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-7-bromoisoquinoline-4-carbonitrile

CAS RN

1382847-98-4
Record name 3-Amino-7-bromoisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of (5-bromo-2-iodophenyl)methanamine (40 g, 0.129 mol) in N,N-dimethylformamide (500 mL) was sequentially added N,N-diisopropylethylamine (33.3 g, 0.257 mol), malononitrile (16.9 g, 0.257 mol) and CuBr (36.9 g, 0.257 mol). The mixture was stirred at room temperature overnight. After that, to the reaction mixture was added ether and 10% NH3 (1 L, 1:1) and stirred at room temperature overnight open to the air. The mixture was separated and the residue was extracted with ethyl acetate three times, and the combined organic extracts were washed with brine, filtered, and evaporated to yield 20 g (62%) of 3-amino-7-bromoisoquinoline-4-carbonitrile. LCMS (ESI): M+H=247.7; 1H NMR (400 MHz, DMSO-d6) δ 9.03 (s, 1H), 8.23 (d, J=2.0 Hz, 1H), 7.81 (dd, J=2.0, 9.2 Hz, 1H), 7.56 (d, J=9.2 Hz, 1H), 7.42 (s, 2H).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
33.3 g
Type
reactant
Reaction Step Two
Quantity
16.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
CuBr
Quantity
36.9 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
1 L
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-7-bromoisoquinoline-4-carbonitrile
Reactant of Route 2
3-Amino-7-bromoisoquinoline-4-carbonitrile
Reactant of Route 3
3-Amino-7-bromoisoquinoline-4-carbonitrile
Reactant of Route 4
3-Amino-7-bromoisoquinoline-4-carbonitrile
Reactant of Route 5
3-Amino-7-bromoisoquinoline-4-carbonitrile
Reactant of Route 6
3-Amino-7-bromoisoquinoline-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.